N'-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide
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Overview
Description
N’-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include hydrazine derivatives, aldehydes, and phenolic compounds. The reaction conditions may involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide
- N’-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide
Uniqueness
Compared to similar compounds, N’-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide stands out due to its unique molecular structure, which imparts specific reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
IUPAC Name |
N-[(E)-[2-(3,5-dimethylphenoxy)phenyl]methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O3/c1-21-8-10-24(11-9-21)20-34-27-14-12-25(13-15-27)30(33)32-31-19-26-6-4-5-7-29(26)35-28-17-22(2)16-23(3)18-28/h4-19H,20H2,1-3H3,(H,32,33)/b31-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFFNGWTYZUIDT-ZCTHSVRISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3OC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3OC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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